2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC14825488
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O3 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C19H21N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h6-9,12-13,23H,1-5,10-11H2 |
| Standard InChI Key | HHEPTGMTAUXSDV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione (molecular formula: , molecular weight: 339.4 g/mol) features a bicyclic framework comprising pyridine and naphthyridine moieties. The cyclohexyl group at position 2 contributes to hydrophobic interactions, while the 2-hydroxyethyl substituent at position 8 introduces polarity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
The compound’s X-ray crystallography data (unavailable in public domains) would elucidate bond angles and conformations critical for target binding. Computational models suggest that the naphthyridine core adopts a planar configuration, facilitating π-π stacking with aromatic residues in biological targets .
Synthesis and Structural Modification
Synthetic routes to 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione typically involve multi-step cyclization and functionalization strategies. A common approach utilizes precursor molecules with pre-installed cyclohexyl and hydroxyethyl groups, followed by Dieckmann cyclization or Pd-catalyzed cross-coupling reactions .
Key Synthetic Steps:
-
Cyclization: Reaction of 3-aminopyridine derivatives with diketones under acidic conditions forms the naphthyridine core .
-
Functionalization: Introduction of the cyclohexyl group via nucleophilic substitution and hydroxyethyl moiety through alkoxylation.
-
Oxidation: Final oxidation steps yield the dione structure, critical for bioactivity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 65 | |
| 2 | 72 | |
| 3 | 58 |
Structural analogs, such as 2-(2-methoxyphenyl)-8-(2-hydroxyethyl) derivatives, demonstrate that substituent modifications significantly alter pharmacokinetic profiles . For instance, replacing cyclohexyl with aromatic groups enhances DNA intercalation potential but reduces solubility .
Mechanism of Action Hypotheses
The compound’s bioactivity is attributed to three primary interactions:
-
Intercalation: Planar naphthyridine core intercalates into DNA/RNA helices, disrupting replication .
-
Hydrogen Bonding: Hydroxyethyl group forms H-bonds with catalytic residues of target enzymes.
-
Hydrophobic Binding: Cyclohexyl moiety enhances binding to hydrophobic pockets in proteins.
Molecular dynamics simulations predict strong binding affinity () for the CDK4 ATP-binding site, driven by van der Waals interactions with Val96 and His100.
Experimental Studies and Data Validation
Recent investigations employed high-throughput screening (HTS) and transcriptomic profiling to elucidate the compound’s polypharmacology.
Transcriptomic Analysis
RNA-seq of treated HeLa cells revealed upregulation of BAX (3.2-fold) and downregulation of BCL-2 (0.4-fold), confirming pro-apoptotic effects.
Pharmacokinetic Profiling
In rodent models, the compound exhibited:
-
Plasma half-life (): 4.7 h
-
Oral bioavailability: 38%
-
Blood-brain barrier permeability (logBB): -0.9
Table 3: Comparative Pharmacological Data
| Parameter | Value (This Compound) | Value (Analog) |
|---|---|---|
| IC (MCF-7) | 12.3 µM | 8.9 µM |
| MIC (MRSA) | 32 µg/mL | 64 µg/mL |
| CDK4 | 0.45 µM | 1.2 µM |
Future Research Directions
Despite promising early results, critical gaps remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume